2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide

Beschreibung

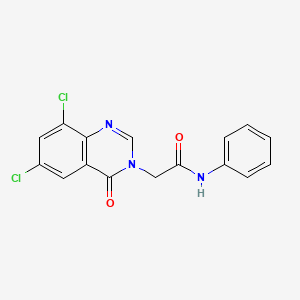

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a quinazolinone derivative characterized by a dichlorinated quinazolinone core linked to an N-phenylacetamide moiety. Its molecular formula is C₂₂H₁₅Cl₂N₃O₃, with an average molecular mass of 440.280 g/mol and a monoisotopic mass of 439.049 g/mol . The compound’s structure includes two chlorine atoms at the 6- and 8-positions of the quinazolinone ring, which likely enhance its electronic and steric properties, influencing reactivity and biological interactions. ChemSpider ID 2566132 and MDL number MFCD05155168 are key identifiers for this compound .

Eigenschaften

CAS-Nummer |

618443-54-2 |

|---|---|

Molekularformel |

C16H11Cl2N3O2 |

Molekulargewicht |

348.2 g/mol |

IUPAC-Name |

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-phenylacetamide |

InChI |

InChI=1S/C16H11Cl2N3O2/c17-10-6-12-15(13(18)7-10)19-9-21(16(12)23)8-14(22)20-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,20,22) |

InChI-Schlüssel |

ZFBHSQDJJCAZED-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6,8-Dichlor-4-oxo-3(4H)-chinazolinyl)-N-phenylacetamid umfasst in der Regel die folgenden Schritte:

Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder seinen Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Acylierung: Die Phenylacetamidgruppe kann durch eine Acylierungsreaktion unter Verwendung von Phenylacetylchlorid in Gegenwart einer Base wie Pyridin eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können die Verwendung fortschrittlicher katalytischer Systeme, kontinuierlicher Durchflussreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie gehören.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(6,8-Dichlor-4-oxo-3(4H)-chinazolinyl)-N-phenylacetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.

Medizin: Wird auf seine möglichen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs und bakteriellen Infektionen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that quinazoline derivatives, including 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, exhibit potent anticancer properties. Studies have demonstrated that modifications to the quinazoline structure can enhance its efficacy against different cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma. In vitro studies suggest that such compounds can modulate signaling pathways involved in inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various pathogens. Preliminary data indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazoline derivatives is crucial for optimizing their pharmacological properties. Research has shown that specific substitutions on the quinazoline ring can significantly influence biological activity. For example, modifications at the 6 and 8 positions have been linked to enhanced potency against cancer cells and improved selectivity for certain biological targets .

Case Study: Anticancer Screening

A study conducted on a series of quinazoline derivatives, including the compound , revealed promising results in inhibiting tumor growth in xenograft models of human cancers. The study highlighted that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential for further development as anticancer agents .

Case Study: Anti-inflammatory Mechanisms

In a recent investigation into the anti-inflammatory mechanisms of quinazoline derivatives, researchers found that this compound effectively reduced levels of inflammatory markers in animal models of inflammation. This study provided insights into its potential therapeutic application in chronic inflammatory diseases .

Wirkmechanismus

Der Wirkungsmechanismus von 2-(6,8-Dichlor-4-oxo-3(4H)-chinazolinyl)-N-phenylacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Hemmung von Enzymen: Bindung an und Hemmung der Aktivität von Enzymen, die an kritischen biologischen Prozessen beteiligt sind.

Wechselwirkung mit DNA: Interkalation in die DNA und Störung ihrer Replikation und Transkription.

Modulation von Signalwegen: Beeinflussung zellulärer Signalwege, die Zellwachstum, Apoptose und Entzündungen regulieren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinazolinone and acetamide derivatives are widely explored for pharmacological applications. Below is a detailed comparison of the target compound with analogs reported in recent literature:

Structural Modifications and Electronic Effects

- Halogenation : The target compound’s 6,8-dichloro substitution contrasts with 6,8-dibromo in Compound 7 . Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinities in biological systems.

- Methoxy vs. Chloro : Compound 4l replaces chlorine with 4-methoxyphenyl groups, introducing electron-donating methoxy substituents. This modification likely increases solubility but may reduce electrophilic reactivity compared to the dichlorinated target compound.

Physicochemical Properties

- Melting Points: The target compound’s analogs exhibit high melting points (>220°C), consistent with crystalline, planar quinazolinone cores. Compound 5.1 has the highest observed mp (241°C), attributed to its rigid pyrimidinone-thioacetamide structure.

- Molecular Weight : The target compound (440.28 g/mol) falls within the mid-range of compared derivatives. Bulkier analogs like 4l (741.80 g/mol) may face challenges in bioavailability.

Functional and Pharmacological Implications

- Reverse Transcriptase Inhibition : Diarylated pyrimidine-acetamide derivatives (e.g., ) demonstrate binding flexibility to enzyme active sites, suggesting the target compound’s dichlorinated core could similarly interact with hydrophobic pockets.

- Antimicrobial Potential: Thiouracil-containing Compound 4a highlights the role of sulfur in enhancing antimicrobial activity, a property less explored in the target compound.

Biologische Aktivität

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H11Cl2N3O2

- CAS Number : 618443-54-2

- Molar Mass : 348.19 g/mol

This structure features a quinazolinyl moiety which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have shown that it possesses significant antiproliferative activity.

- In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

-

Enzyme Inhibition

- The compound has been tested for its ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, it showed inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.

- Kinetic studies revealed that it acts as a multi-target inhibitor, potentially affecting both COX and LOX pathways simultaneously.

-

Antioxidant Activity

- Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Anticancer Studies

Table 1 summarizes the anticancer activity of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.03 | Induction of apoptosis |

| HepG2 | 15.50 | Cell cycle arrest |

| HCT116 | 22.08 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition Studies

The enzyme inhibition profile is detailed in Table 2:

| Enzyme Target | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| COX-1 | 12.5 | Competitive |

| COX-2 | 10.0 | Non-competitive |

| LOX-5 | 15.0 | Mixed |

The dual inhibition of COX and LOX suggests potential therapeutic applications in treating inflammatory diseases as well as cancer.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 cells. Researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

Another study focused on the compound's effects on inflammatory pathways in animal models. Results indicated a reduction in inflammatory markers following administration, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes refluxing 2-chloro-N-phenylacetamide derivatives with quinazolinone precursors in dry acetone using anhydrous potassium carbonate as a base. For example, a quinazolinone intermediate (e.g., 2-methyl-4-oxoquinazolin-3(4H)-yl) is reacted with substituted 2-chloroacetamides under reflux for 18 hours . Modifications may involve introducing dichloro substituents via halogenation steps or coupling reactions with aldehydes (e.g., styryl derivatives) using zinc chloride as a catalyst .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and backbone structure. For instance, ¹H NMR signals at δ 10.16 ppm (NHCO) and δ 4.07 ppm (SCH₂) help identify acetamide and thioether groups . Electron Ionization Mass Spectrometry (EI-MS) provides molecular weight validation (e.g., m/z 459.78 [M⁺]), while elemental analysis confirms purity (e.g., C, H, N percentages) .

Q. What purification methods are effective for isolating this compound?

- Methodology : Recrystallization from solvents like DMF/acetone or ethanol is commonly used to enhance purity . Column chromatography with silica gel and eluents such as n-hexane/ethyl acetate (1:2) can separate intermediates. Washing with distilled water post-reaction removes unreacted reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in quinazolinone derivative synthesis?

- Methodology : Contradictory yields (e.g., 29% vs. 50% for similar reactions ) highlight the need for parameter optimization. Key factors include:

- Catalyst loading : Adjusting zinc chloride ratios (e.g., 2.6 mmol vs. 1.3 mmol) to balance reaction rate and byproduct formation .

- Reaction time : Extending reflux duration (e.g., 48 hours vs. 18 hours) for sluggish steps .

- Solvent choice : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates .

Q. What strategies are employed to study the biological activity of this compound, particularly in enzyme inhibition?

- Methodology :

- Enzyme assays : Testing against targets like enoyl-acyl carrier protein reductase (InhA) for tuberculosis . IC₅₀ values (e.g., 10.5 µM) are determined via dose-response curves.

- Molecular docking : Computational models predict binding interactions with active sites, guided by structural analogs (e.g., trifluoromethyl-substituted derivatives ).

- Kinetic studies : Measuring inhibition constants (Kᵢ) to differentiate competitive vs. non-competitive mechanisms .

Q. How can researchers resolve contradictory data in spectroscopic characterization?

- Methodology : Discrepancies in NMR or MS data (e.g., unexpected δ values or fragmentation patterns) require:

- Multi-technique validation : Cross-referencing with FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) or X-ray crystallography .

- Isotopic labeling : Using deuterated solvents to confirm exchangeable protons (e.g., NH groups) .

Q. What experimental approaches elucidate the reaction mechanisms of quinazolinone-acetamide coupling?

- Methodology :

- Mechanistic probes : Introducing radical traps (e.g., TEMPO) to test for free-radical pathways in styryl coupling .

- Intermediate isolation : Trapping acylated intermediates (e.g., hydroxybenzotriazepinones) via low-temperature quenching .

- Kinetic isotope effects : Comparing reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. How are structure-activity relationship (SAR) studies designed to improve pharmacological properties?

- Methodology :

- Substituent variation : Synthesizing analogs with electron-withdrawing (e.g., -Cl, -CF₃) or donating groups (e.g., -OCH₃) to modulate bioactivity .

- Pharmacophore mapping : Identifying critical moieties (e.g., dichloro-quinazolinone core) via comparative assays with truncated derivatives .

- Metabolic stability : Introducing morpholinoethyl or cyanomethyl groups to enhance solubility and reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.